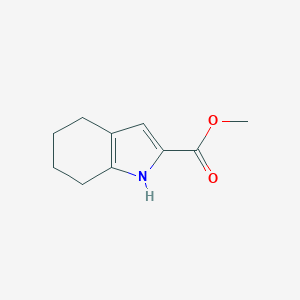
(S)-Indoline-2-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Indoline-2-carboxylic acid benzyl ester is a chiral compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The benzyl ester group in this compound enhances its lipophilicity, making it more suitable for various applications in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Indoline-2-carboxylic acid benzyl ester typically involves the esterification of (S)-Indoline-2-carboxylic acid with benzyl alcohol. One common method is the Fischer esterification, which involves heating the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid . Another method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-Indoline-2-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (S)-Indoline-2-carboxylic acid and benzyl alcohol.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Hydrolysis: (S)-Indoline-2-carboxylic acid and benzyl alcohol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced forms.
Scientific Research Applications
(S)-Indoline-2-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Indoline-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (S)-Indoline-2-carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
®-Indoline-2-carboxylic acid benzyl ester: The enantiomer of (S)-Indoline-2-carboxylic acid benzyl ester, with similar chemical properties but different biological activities.
Indoline-2-carboxylic acid methyl ester: A similar compound with a methyl ester group instead of a benzyl ester group, leading to different lipophilicity and reactivity.
Uniqueness
This compound is unique due to its chiral nature and the presence of the benzyl ester group, which enhances its lipophilicity and makes it suitable for various applications in organic synthesis and drug development. Its specific stereochemistry also contributes to its distinct biological activities compared to its enantiomers and other similar compounds .
Properties
IUPAC Name |
benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDJQBRIWOQOB-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649603 |
Source


|
| Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120925-75-9 |
Source


|
| Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)

![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)






